Methyl 1-isopropyl-1H-pyrazole-5-carboxylate

Description

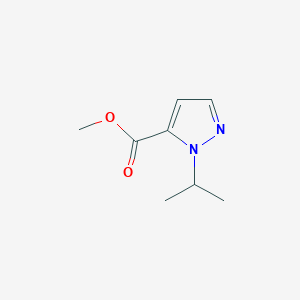

Methyl 1-isopropyl-1H-pyrazole-5-carboxylate is a heterocyclic compound featuring a pyrazole core substituted with an isopropyl group at the 1-position and a methyl ester moiety at the 5-position. Pyrazole derivatives are widely studied due to their versatility in pharmaceuticals, agrochemicals, and materials science. This compound’s structural motif—a carboxylate ester coupled with an alkyl substituent—imparts distinct physicochemical and biological properties, making it a subject of interest in synthetic and applied chemistry.

Properties

IUPAC Name |

methyl 2-propan-2-ylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-6(2)10-7(4-5-9-10)8(11)12-3/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCINBVEPOVJHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC=N1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-isopropyl-1H-pyrazole-5-carboxylate typically involves the reaction of isopropyl hydrazine with ethyl acetoacetate, followed by cyclization and esterification. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate to facilitate the cyclization process .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-isopropyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.

Major Products Formed: The major products formed from these reactions include substituted pyrazoles, hydrazine derivatives, and other functionalized pyrazole compounds .

Scientific Research Applications

Methyl 1-isopropyl-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.

Medicine: Research explores its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

Industry: It is utilized in the production of agrochemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 1-isopropyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, receptor modulator, or signaling pathway regulator. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Positional Isomerism: Methyl 1H-pyrazole-3-carboxylate

- Structure : Differs in the carboxylate position (3 vs. 5) and substituent at the 1-position (methyl vs. isopropyl).

- Impact : Positional isomerism significantly alters molecular polarity and hydrogen-bonding capacity. The 5-carboxylate configuration in the target compound may enhance intermolecular interactions compared to the 3-isomer, influencing crystallization behavior .

- Synthetic Accessibility : Methyl 1H-pyrazole-3-carboxylate is commercially available at >95.0% purity, suggesting established synthetic routes, whereas the isopropyl-substituted variant may require specialized alkylation steps .

Alkyl Substituent Variation: Ethyl 1-(20-hydroxy-30-aroylpropyl)-3-aryl-1H-pyrazole-5-carboxylate

- Structure : Shares the 5-carboxylate position but incorporates a hydroxy-aroylpropyl group at the 1-position and an ethyl ester.

- Impact : The ethyl ester group may confer greater metabolic stability compared to methyl esters, as ethyl esters are typically less prone to hydrolysis. The hydroxy-aroylpropyl substituent could enhance biological activity, as seen in preliminary evaluations of antiproliferative or antimicrobial effects .

Physicochemical Properties

Ester Group Influence

Crystallography and Hydrogen Bonding

- The isopropyl group’s steric bulk may disrupt crystal packing, leading to lower melting points compared to smaller substituents. In contrast, methyl-substituted pyrazoles form more robust hydrogen-bonding networks, as observed in graph set analyses of molecular crystals .

Tabulated Comparison of Key Analogs

Biological Activity

Methyl 1-isopropyl-1H-pyrazole-5-carboxylate (MIPC) is a compound that belongs to the pyrazole class of organic compounds, known for their diverse biological activities. This article explores the biological activity of MIPC, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

MIPC has the molecular formula and a molecular weight of approximately 172.19 g/mol. The presence of the isopropyl group enhances its steric properties, potentially influencing its biological interactions.

The mechanism of action of MIPC involves its interaction with various biological targets, including enzymes and receptors. Research indicates that compounds with pyrazole moieties can modulate inflammatory pathways and exhibit anti-inflammatory effects by inhibiting specific enzymes involved in these pathways.

1. Anti-inflammatory Activity

MIPC has been shown to possess significant anti-inflammatory properties. Studies suggest that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.

2. Antimicrobial Properties

MIPC exhibits antimicrobial activity against a range of bacteria and fungi. Research indicates that pyrazole derivatives can disrupt microbial cell walls or inhibit essential enzymes, leading to cell death.

3. Anticancer Potential

Several studies have evaluated the anticancer activity of MIPC and related pyrazole compounds. For instance, derivatives have shown promising results in inhibiting the growth of various cancer cell lines, including breast and lung cancers. The cytotoxic effects are often linked to the compound's ability to induce apoptosis in cancer cells .

Case Study 1: Anti-inflammatory Effects

In a study assessing the anti-inflammatory effects of MIPC, researchers found that it significantly reduced inflammation markers in a mouse model of acute inflammation. The compound was administered at doses ranging from 10 to 50 mg/kg, demonstrating a dose-dependent response in reducing edema and inflammatory cytokine levels.

| Dose (mg/kg) | Inflammation Reduction (%) |

|---|---|

| 10 | 25 |

| 25 | 45 |

| 50 | 70 |

Case Study 2: Anticancer Activity

Another study investigated the anticancer effects of MIPC on human lung cancer cell lines (A549). The results showed that MIPC inhibited cell proliferation with an IC50 value of approximately 30 µM, indicating significant cytotoxicity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| MIPC | A549 | 30 |

| Control | A549 | >100 |

Synthesis and Structural Modifications

The synthesis of MIPC can be achieved through various methods involving the reaction of isopropyl hydrazine with methyl acetoacetate under acidic conditions. Structural modifications at different positions on the pyrazole ring may enhance its biological activity, allowing for tailored therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.